molecular formula C23H23N3O3S2 B2586054 N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877654-96-1

N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2586054
CAS No.: 877654-96-1
M. Wt: 453.58
InChI Key: MPTHXPIWGLIAMW-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a novel, synthetically derived small molecule investigated for its potent anticancer properties. Its primary research value lies in its function as a highly effective dual inhibitor of the epidermal growth factor receptor (EGFR) and its T790M mutant variant, which is a common mechanism of resistance in non-small cell lung cancer. The compound was designed and evaluated as part of a series of thieno[3,2-d]pyrimidine derivatives, where it demonstrated superior inhibitory activity. In biochemical assays, this molecule exhibited significant potency against EGFR T790M (https://www.sciencedirect.com/science/article/abs/pii/S0045206821002603). Furthermore, in vitro studies on cancer cell lines, particularly the gefitinib-resistant H1975 cell line (which harbors the EGFR T790M mutation), showed that the compound effectively suppresses cell proliferation and induces apoptosis. The mechanism of action involves binding to the ATP-binding site of the kinase, thereby blocking the downstream phosphorylation and signaling pathways that drive tumor growth and survival. This targeted profile makes it a valuable chemical probe for researchers exploring mechanisms of kinase inhibition, overcoming drug resistance in oncology, and developing new therapeutic strategies for EGFR-driven cancers.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c1-3-15-7-9-16(10-8-15)24-20(27)14-31-23-25-19-11-12-30-21(19)22(28)26(23)17-5-4-6-18(13-17)29-2/h4-10,13H,3,11-12,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTHXPIWGLIAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following IUPAC name and structure:

PropertyDetails
IUPAC NameN-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide
Molecular FormulaC27H27N3O3S2
CAS Number1588476

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Anticancer Activity : Preliminary studies have shown that this compound has potential anticancer properties. It has been evaluated against various cancer cell lines and demonstrated significant cytotoxicity.
  • Anti-inflammatory Properties : The compound has shown efficacy in reducing inflammation in vitro by inhibiting key inflammatory pathways and cytokine production.
  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes that are critical in cancer progression and inflammation. This inhibition can lead to decreased cell proliferation and survival in cancer models.

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Bromodomains : Recent studies suggest that the compound may function as a bromodomain inhibitor, modulating gene expression related to cancer and inflammation .
  • Inhibition of Signal Transduction Pathways : It has been noted to inhibit pathways such as NF-kB and MAPK which are crucial for cell survival and proliferation in cancer cells .

Case Study 1: Anticancer Efficacy

A study conducted on various human cancer cell lines demonstrated that the compound significantly inhibited cell growth. The IC50 values obtained indicated potent activity comparable to established chemotherapeutics.

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation using human macrophages, the compound reduced the secretion of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6). This suggests its potential utility in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity
Anti-inflammatoryReduced cytokine production
Enzyme inhibitionInhibition of key inflammatory enzymes

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes a thieno[3,2-d]pyrimidine moiety. Its molecular formula is C25H23N3O3SC_{25}H_{23}N_3O_3S, with a molecular weight of approximately 453.6 g/mol. The presence of both thioamide and aromatic groups contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, related thieno[3,2-d]pyrimidine derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Case Study: Antimicrobial Testing

In a study published in Science.gov, several derivatives were tested for their antimicrobial efficacy using disk diffusion methods. The results demonstrated that certain compounds exhibited broad-spectrum activity at minimal inhibitory concentrations (MICs) as low as 15.62 µg/mL against fungal strains .

Anticancer Properties

The thieno[3,2-d]pyrimidine scaffold has been explored for its anticancer potential. Compounds derived from this structure may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, research has shown that modifications to the aromatic rings can enhance solubility and bioavailability, which are crucial for effective anticancer activity .

Case Study: Anticancer Screening

A recent publication highlighted the synthesis of a series of thieno[3,2-d]pyrimidine derivatives and their evaluation against various cancer cell lines. The most active compounds were found to induce apoptosis in cancer cells through the activation of caspase pathways .

Pain Management

Compounds similar to N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide have been investigated for their analgesic properties. Studies suggest that these compounds can act as peripheral and central analgesics by modulating pain pathways.

Case Study: Analgesic Effects Testing

In animal models, certain derivatives were tested for their analgesic effects using the acetic acid-induced writhing test and the hot plate test. Results indicated significant pain relief compared to control groups .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound class is also noteworthy. Research has shown that thieno[3,2-d]pyrimidine derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation .

Table 2: Summary of Biological Activities

ActivityResult
AntimicrobialEffective against E. coli and S. aureus at MIC 15.62 µg/mL
AnticancerInduces apoptosis in cancer cell lines
AnalgesicSignificant pain relief in animal models
Anti-inflammatoryReduces edema and cytokine levels

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The thieno[3,2-d]pyrimidin-4-one scaffold is common among analogs, but substituents at positions 2 and 3 vary significantly:

Compound Name Position 3 Substituent Position 2 Substituent Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 3-Methoxyphenyl N-(4-ethylphenyl)thioacetamide Not explicitly given* ~440–460 (estimated) High lipophilicity due to ethyl group
2-[[3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]-N-(3-methoxyphenyl)acetamide Benzyl N-(3-methoxyphenyl)thioacetamide C22H19N3O3S2 437.53 Benzyl group may enhance aromatic interactions
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 4-Methylphenyl N-[4-(trifluoromethoxy)phenyl]acetamide C23H20F3N3O3S2 519.54 Trifluoromethoxy group increases metabolic stability and electronegativity
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3-methoxyphenyl)acetamide N/A (dihydropyrimidinone core) N-(3-methoxyphenyl)thioacetamide C14H15N3O3S 305.35 Simpler core with lower molecular weight

*Estimated based on structural similarity to .

Physicochemical Properties

  • Lipophilicity : The 4-ethylphenyl group in the target compound increases hydrophobicity compared to the 4-chlorophenyl () or 3-methoxyphenyl () analogs. The trifluoromethoxy group () further elevates logP values .
  • pKa: The thienopyrimidinone core () has a predicted pKa of 12.77, suggesting deprotonation under physiological conditions, which may influence solubility .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N-(4-ethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?

  • Methodological Answer : The synthesis typically involves:

Core Thieno[3,2-d]pyrimidinone Formation : Cyclization of substituted thiophene and pyrimidine precursors under reflux in ethanol or DMF, catalyzed by triethylamine .

Thioacetamide Introduction : Reaction of the core structure with 2-chloroacetamide derivatives in the presence of sodium hydride (NaH) or potassium carbonate (K₂CO₃) in DMSO at 60–80°C .

Final Coupling : Substitution of the ethylphenyl group via nucleophilic aromatic substitution (SNAr) using 4-ethylaniline in anhydrous dichloromethane (DCM) under nitrogen atmosphere .
Critical Parameters : Solvent polarity, temperature control (±2°C), and stoichiometric ratios (1:1.2 for thioether formation) are vital for >75% yield .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 6.8–7.5 ppm) and acetamide carbonyl (δ ~170 ppm). Discrepancies in integration ratios may indicate impurities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]⁺ = ~495.2 g/mol). Deviations >0.01 Da suggest incomplete purification .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm) assess purity ≥95% .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous thieno[3,2-d]pyrimidinone derivatives?

  • Methodological Answer :
  • Comparative SAR Analysis : Test the compound against analogs (e.g., 3-methoxy vs. 3-chloro substituents) using standardized assays (e.g., kinase inhibition IC₅₀). Activity discrepancies may arise from steric hindrance or electronic effects .
  • Crystallographic Studies : Co-crystallize with target proteins (e.g., EGFR) to map binding interactions. For example, methoxy groups may enhance π-π stacking but reduce solubility .
  • Meta-Analysis : Cross-reference PubChem/BioAssay data to identify outliers caused by assay variability (e.g., cell line differences) .

Q. How can researchers optimize reaction yields for multi-step syntheses of this compound?

  • Methodological Answer :
  • Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) for thioether formation. DMF increases reaction rates but may degrade heat-sensitive intermediates .
  • Catalyst Selection : Use Pd/C or Ni catalysts for hydrogenation steps, ensuring <5% residual metal content via ICP-MS .
  • In-Line Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., C=O stretch at 1680 cm⁻¹) and adjust reagent addition dynamically .

Q. What mechanisms underlie the compound’s potential pharmacological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against tyrosine kinases (e.g., c-Src) using fluorescence polarization (FP) or TR-FRET. IC₅₀ values <1 µM suggest competitive inhibition .
  • Molecular Dynamics Simulations : Model binding to ATP pockets (e.g., VEGFR2) to predict selectivity. Thioether linkages may stabilize hydrophobic interactions .
  • Cytotoxicity Profiling : Compare IC₅₀ in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) to assess therapeutic index .

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